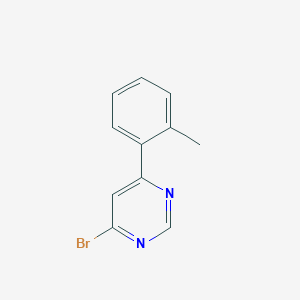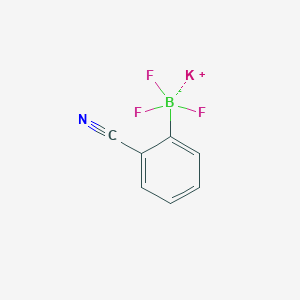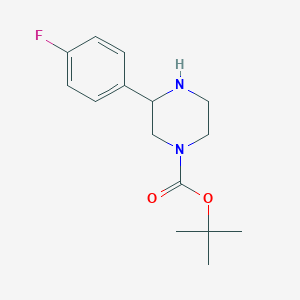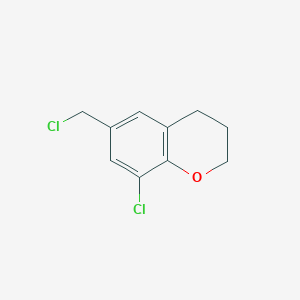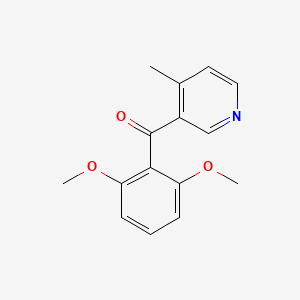
3-(2,6-Dimethoxybenzoyl)-4-methylpyridine
概要
説明
3-(2,6-Dimethoxybenzoyl)-4-methylpyridine: is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 2 and 6 positions, attached to a pyridine ring at the 3 position, and a methyl group at the 4 position
科学的研究の応用
Chemistry: 3-(2,6-Dimethoxybenzoyl)-4-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may also serve as a ligand in the design of metal complexes for biochemical applications.
Medicine: The compound’s structural features make it a candidate for drug development. It can be explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of similar compounds has been reported. For example, Meticillin, a compound that includes a 2,6-dimethoxybenzoyl group, acts by blocking the synthesis of the bacterial cell wall . It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide used in peptidoglycan synthesis .
Safety and Hazards
The safety data sheet for 2,6-Dimethoxybenzoyl chloride indicates that it is a highly flammable liquid and vapor. It is water-reactive and releases flammable gases which may ignite spontaneously when in contact with water . It is harmful if swallowed, inhaled, or absorbed through the skin, and causes severe skin burns and eye damage .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dimethoxybenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 2,6-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in a suitable solvent like dichloromethane to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or column chromatography.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridine ring, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to an alcohol.
Substitution: The methoxy groups on the benzoyl ring can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
類似化合物との比較
2,6-Dimethoxybenzoyl chloride: Shares the benzoyl moiety with methoxy substitutions but lacks the pyridine ring.
4-Methylpyridine: Contains the pyridine ring with a methyl substitution but lacks the benzoyl group.
3-(2,6-Dimethoxybenzoyl)pyridine: Similar structure but without the methyl group at the 4 position.
Uniqueness: 3-(2,6-Dimethoxybenzoyl)-4-methylpyridine is unique due to the combination of the benzoyl group with methoxy substitutions and the pyridine ring with a methyl group
特性
IUPAC Name |
(2,6-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-7-8-16-9-11(10)15(17)14-12(18-2)5-4-6-13(14)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAQJVGILKKYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C=CC=C2OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


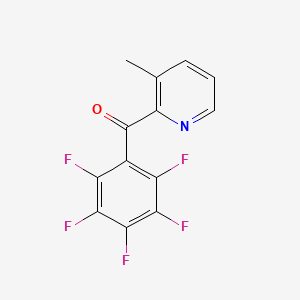

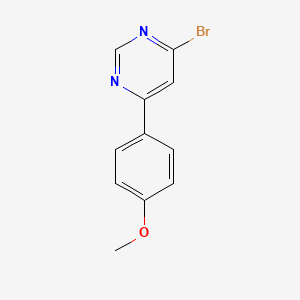
![Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate](/img/structure/B1463213.png)
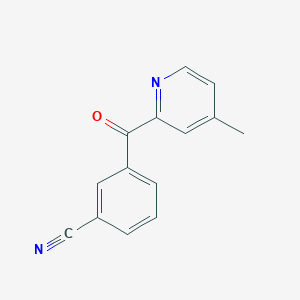
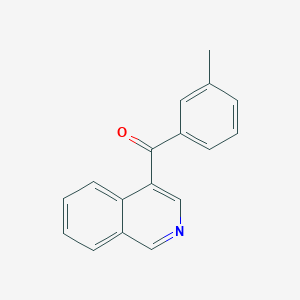
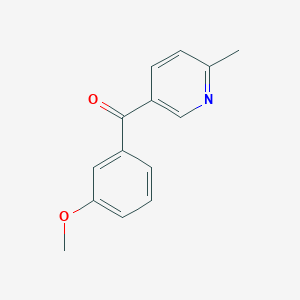
![Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate](/img/structure/B1463220.png)

